

Application Notes and Protocols for Preclinical Research of Liposomal Mepact (Mifamurtide)

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Compound of Interest

Compound Name: Mepact

Cat. No.: B1260562

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Introduction

Mepact®, the brand name for mifamurtide, is a liposomal formulation of muramyl tripeptide phosphatidylethanolamine (MTP-PE). MTP-PE is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls that potently activates the innate immune system.[1][2][3] Mifamurtide exerts its antitumor effects by targeting monocytes and macrophages, which selectively internalize the liposomes.[4][5] Upon internalization, MTP-PE is recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[2][6] This interaction triggers a signaling cascade that leads to the activation of macrophages, resulting in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6), and enhancement of their tumoricidal activities.[2][7] These activated immune cells can then recognize and eliminate cancer cells.[8]

These application notes provide detailed protocols for the preparation and preclinical evaluation of liposomal mifamurtide for research purposes, with a focus on its application in osteosarcoma, its primary clinical indication.

Data Presentation

Table 1: Physicochemical Characteristics of Preclinical Liposomal Mifamurtide Formulations

Parameter	Value	Method of Analysis	Reference
Lipid Composition	1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS or OOPS) (7:3 molar ratio)	-	[1]
Mean Diameter	~120 nm	Dynamic Light Scattering (DLS)	[8]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[8]
Encapsulation Efficiency	> 90%	High-Performance Liquid Chromatography (HPLC)	[9]

Table 2: In Vitro Efficacy of Liposomal Mifamurtide-Activated Macrophages

Cell Line	Assay	Endpoint	Result	Reference
Human Monocytes	Cytokine Release	TNF- α	Peak at 1-2 hours post-stimulation	[10]
Human Monocytes	Cytokine Release	IL-6	Peak at 2-3 hours post-stimulation	[10]
MG-63 (Osteosarcoma)	Co-culture with activated macrophages	Cell Viability	Significant reduction in viable tumor cells	[11]
HOS-143b (Osteosarcoma)	Co-culture with activated macrophages	Tumor Growth	Inhibition of tumor cell growth (in combination with IFN- γ)	[8]

Table 3: In Vivo Preclinical Dosing of Liposomal Mifamurtide

Animal Model	Tumor Type	Route of Administration	Dosing Regimen	Efficacy Endpoint	Reference
Mouse	Osteosarcoma	Intravenous	2 mg/m ² twice weekly for 12 weeks, then weekly for 24 weeks	Improved overall survival	[12][13]

Experimental Protocols

Preparation of Liposomal Mifamurtide

This protocol describes the preparation of liposomes containing MTP-PE using the thin-film hydration method followed by extrusion.

Materials:

- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
- Mifamurtide (MTP-PE)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), sterile
- Rotary evaporator
- Sonicator bath
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Sterile, depyrogenated glassware

Procedure:

- Lipid Film Formation:
 1. Dissolve POPC and DOPS (7:3 molar ratio) and MTP-PE in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
 2. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
 3. Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:

1. Hydrate the lipid film by adding sterile PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
 2. Gently rotate the flask by hand to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be facilitated by placing the flask in a water bath at a temperature above the lipid phase transition temperature.
- Extrusion:
 1. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
 2. Transfer the MLV suspension to the extruder.
 3. Pass the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
 - Sterilization and Storage:
 1. Sterilize the final liposomal suspension by passing it through a 0.22 μm syringe filter.
 2. Store the liposomal **Mepact** formulation at 4°C.

Characterization of Liposomal Mifamurtide

a. Size and Polydispersity Index (PDI) Analysis:

- Dilute a small aliquot of the liposomal suspension in sterile PBS.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI. A PDI value below 0.2 is generally considered acceptable for a homogenous liposomal formulation.

b. Encapsulation Efficiency (EE%):

- Separate the unencapsulated (free) MTP-PE from the liposomes using a suitable method such as ultracentrifugation or size exclusion chromatography.

- Disrupt the liposomes in the collected liposomal fraction using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated MTP-PE.
- Quantify the amount of MTP-PE in the disrupted liposomal fraction and the free MTP-PE fraction using a validated High-Performance Liquid Chromatography (HPLC) method.
- Calculate the EE% using the following formula: $EE\% = \frac{\text{Amount of encapsulated MTP-PE}}{\text{Total amount of MTP-PE}} \times 100$

In Vitro Macrophage Activation Assay

This protocol assesses the ability of liposomal mifamurtide to activate macrophages by measuring cytokine production.

Materials:

- Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Liposomal mifamurtide
- Lipopolysaccharide (LPS) as a positive control
- PBS as a negative control
- ELISA kits for TNF- α , IL-6, and IL-1 β
- 96-well cell culture plates

Procedure:

- Seed macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- The next day, remove the culture medium and replace it with fresh medium containing various concentrations of liposomal mifamurtide, LPS (100 ng/mL), or PBS.

- Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Measure the concentrations of TNF- α , IL-6, and IL-1 β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Macrophage-Osteosarcoma Co-culture Cytotoxicity Assay

This assay evaluates the tumoricidal activity of macrophages activated by liposomal mifamurtide against osteosarcoma cells.

Materials:

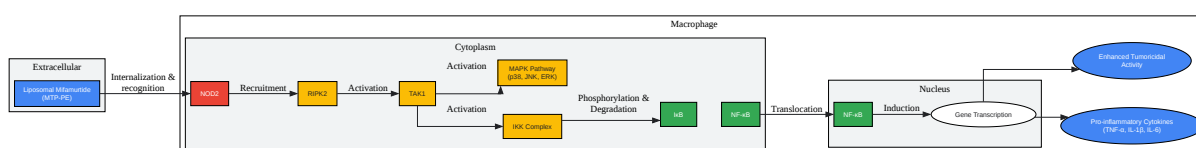
- Human or murine macrophage cell line
- Osteosarcoma cell line (e.g., MG-63, HOS)
- Liposomal mifamurtide
- Complete cell culture medium
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)
- 24-well cell culture plates

Procedure:

- Macrophage Activation:
 1. Seed macrophages in a 24-well plate and allow them to adhere.
 2. Treat the macrophages with liposomal mifamurtide (at a pre-determined optimal concentration from the activation assay) for 24 hours.
- Co-culture:

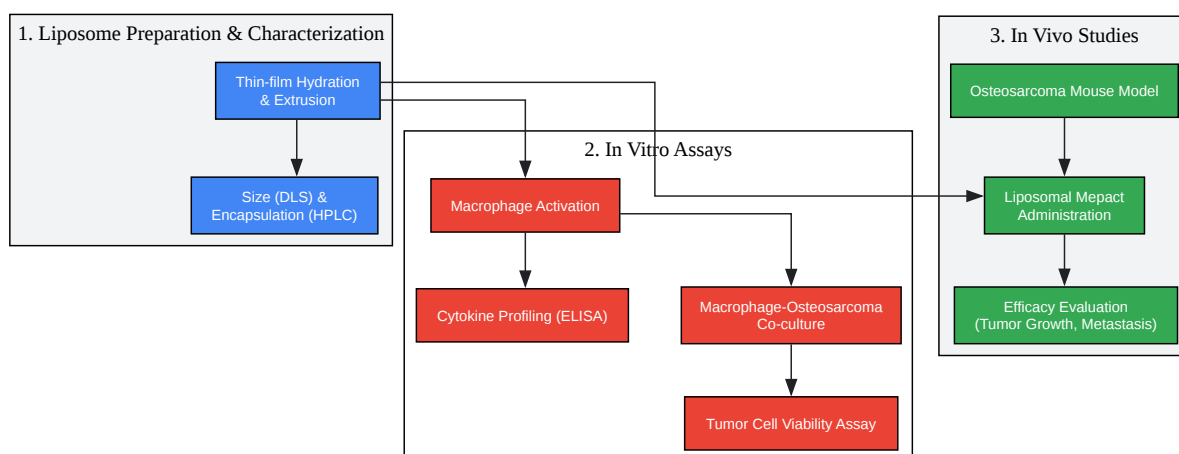
1. After 24 hours, remove the medium from the activated macrophages and wash the cells with PBS to remove any remaining liposomal mifamurtide.
 2. Add a suspension of osteosarcoma cells to the wells containing the activated macrophages at a specific effector-to-target (E:T) ratio (e.g., 10:1).
 3. As a control, add osteosarcoma cells to wells with untreated macrophages.
 4. Incubate the co-culture for 48-72 hours.
- Assessment of Osteosarcoma Cell Viability:
 1. At the end of the incubation period, lyse the macrophages gently without detaching the osteosarcoma cells (if possible, depending on the cell lines used) or use a method that specifically measures the viability of the osteosarcoma cells.
 2. Assess the viability of the remaining osteosarcoma cells using a suitable cell viability assay according to the manufacturer's protocol.
 3. Calculate the percentage of cytotoxicity based on the reduction in viability of osteosarcoma cells co-cultured with activated macrophages compared to those with untreated macrophages.

Mandatory Visualization



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Caption: Mifamurtide signaling pathway in macrophages.



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Caption: Preclinical research workflow for liposomal **Mepact**.

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